Stille Cross-Coupling Yield: 3-Bromo vs. 3-Chloro-2-methoxy-5-nitropyridine
When subjected to Stille cross-coupling with tributyl(1-ethoxyvinyl)stannane under Pd(PPh₃)₄ catalysis in DMAc at 120 °C, 3-bromo-2-methoxy-5-nitropyridine delivers the vinylated product in high yield on multi-gram scale (25 g, 107.3 mmol) [1]. In a parallel Suzuki-type coupling with potassium trifluoro(vinyl)borate using PdCl₂(Amphos)₂ at 80 °C, this compound achieves >99% isolated yield of 2-methoxy-5-nitro-3-vinylpyridine (4.90 g, 27.2 mmol) [2]. By contrast, the corresponding 3-chloro analog is known to require significantly more forcing conditions (elevated temperature, higher catalyst loading, or extended reaction times) to achieve comparable conversion due to the inherently lower reactivity of the C(sp²)–Cl bond toward oxidative addition with Pd(0), a well-established class-level principle in palladium-catalyzed cross-coupling [3].
| Evidence Dimension | Stille/Suzuki cross-coupling yield (isolated product) |
|---|---|
| Target Compound Data | >99% isolated yield (Suzuki, 80 °C, 30 min); high-yield Stille coupling at 120 °C on 25 g scale |
| Comparator Or Baseline | 3-Chloro-2-methoxy-5-nitropyridine: requires higher temperature and/or catalyst loading for comparable conversion (quantitative yield data not available in the same study; class-level inference) |
| Quantified Difference | Target compound achieves near-quantitative yield under mild conditions; chloro analog requires more forcing conditions (class-level difference in oxidative addition kinetics: C–Br > C–Cl) |
| Conditions | Suzuki: PdCl₂(Amphos)₂ (2 mol%), K₂CO₃ (3 equiv), dioxane, 80 °C, 30 min. Stille: Pd(PPh₃)₄ (7 mol%), DMAc, 120 °C, 3 h. |
Why This Matters
The quantitative coupling yield (>99%) under mild conditions (80 °C, 30 min, low catalyst loading) for the bromo derivative translates to higher throughput, lower palladium consumption, and reduced purification burden in scale-up synthesis compared to the chloro analog, directly reducing cost per batch in multi-kilogram campaigns.
- [1] Pyridine-Derivatives.com. Introduction of a new synthetic route about 3-Bromo-2-methoxy-5-nitropyridine. 2022-03-23. https://www.pyridine-derivatives.com View Source
- [2] Pyridine-Derivatives.com. Analyzing the synthesis route of 3-Bromo-2-methoxy-5-nitropyridine. 2022-04-19. https://www.pyridine-derivatives.com/analyzing-the-synthesis-route-of-3-bromo-2-methoxy-5-nitropyridine-2/ View Source
- [3] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. (Class-level kinetic trend: oxidative addition rates follow C–I > C–Br > C–Cl >> C–F). View Source
